8-(Bromomethyl)imidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Organic and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This designation stems from its recurring presence in a multitude of biologically active compounds that exhibit a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The unique electronic and structural characteristics of this fused heterocyclic system allow it to interact with various biological targets, making it a fertile ground for drug discovery. nih.govresearchgate.net
Key Therapeutic Applications:
Anticancer: Derivatives have shown potential as anticancer agents. researchgate.netresearchgate.net
Antimicrobial and Antiviral: The scaffold is integral to compounds with antibacterial, antifungal, and antiviral properties. researchgate.netnih.govmdpi.com
Anti-inflammatory and Analgesic: Certain derivatives exhibit anti-inflammatory, antipyretic, and analgesic effects. researchgate.netresearchgate.net
Central Nervous System (CNS) Agents: Several commercial drugs containing this scaffold are used to treat CNS disorders, such as insomnia and anxiety. researchgate.netresearchgate.netnih.gov
The versatility of the imidazo[1,2-a]pyridine core has led to the development of numerous successful pharmaceutical products. epa.gov Its importance is also noted in materials science due to its unique photophysical properties. researchgate.netresearchgate.net The continuous exploration of this scaffold involves developing novel synthetic methodologies and functionalizing it at various positions to create libraries of compounds for biological screening. rsc.orgbio-conferences.orgeurekaselect.com
Marketed Drugs Based on the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Zolpidem | Treatment of insomnia researchgate.netresearchgate.net |
| Alpidem | Anxiolytic agent researchgate.netresearchgate.net |
| Zolimidine | Antiulcer agent for treating peptic ulcers researchgate.netresearchgate.net |
| Olprinone | Treatment for acute heart failure researchgate.netnih.gov |
| Saripidem | Anxiolytic agent mdpi.comnih.gov |
| Minodronic acid | Treatment of osteoporosis mdpi.comnih.gov |
Rationale for Bromomethyl Functionalization at the C-8 Position of Imidazo[1,2-a]pyridine
The strategic placement of a bromomethyl (-CH₂Br) group at the C-8 position of the imidazo[1,2-a]pyridine ring is a deliberate synthetic choice designed to enhance the molecule's utility as a chemical intermediate. This functionalization leverages the inherent reactivity of both the bromomethyl group and the specific substitution pattern on the heterocyclic core.
The bromomethyl group is a highly effective functional handle in organic synthesis. nbinno.com The bromine atom is an excellent leaving group, making the attached methylene (B1212753) carbon susceptible to nucleophilic substitution (Sₙ2) reactions. nbinno.comfiveable.me This allows for the straightforward introduction of a wide variety of other functional groups, including amines, ethers, esters, and carbon-based substituents, thereby enabling the rapid diversification of the core scaffold. nbinno.com Bromo-organic compounds are pivotal building blocks for creating more complex molecular systems. researchgate.netnih.gov
Functionalization at the C-8 position, specifically, has been explored in the development of novel therapeutic agents. For instance, research into imidazo[1,2-a]pyridine-8-carboxamides has identified them as a promising class of antimycobacterial inhibitors, demonstrating selectivity for Mycobacterium tuberculosis. nih.gov While direct C-H functionalization often favors the C-3 position due to its nucleophilic nature, developing methods for selective functionalization at other sites, including C-8, is a key area of research to fully explore the chemical space and structure-activity relationships of this scaffold. nih.govrsc.org Therefore, 8-(bromomethyl)imidazo[1,2-a]pyridine serves as a versatile precursor for synthesizing C-8 substituted derivatives, which may possess unique biological activities.
Overview of Research Directions for Halogenated Imidazo[1,2-a]pyridine Derivatives
The introduction of halogen atoms onto the imidazo[1,2-a]pyridine scaffold is a critical strategy in modern chemical research. Halogenated derivatives are not only investigated for their intrinsic biological activities but are also highly valued as versatile intermediates for further synthetic transformations.
Current research is focused on several key areas:
Development of Novel Synthetic Methods: A significant amount of research is dedicated to creating efficient, regioselective, and environmentally friendly methods for halogenating the imidazo[1,2-a]pyridine core. rsc.orgresearchgate.net This includes transition-metal-free approaches and the use of readily available and safer halogen sources. rsc.org
Cross-Coupling Reactions: Halogenated imidazo[1,2-a]pyridines, particularly bromo and iodo derivatives, are excellent substrates for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, functionalized molecules that would be difficult to access otherwise. researchgate.net
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, halogens are used to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Research has shown that the position and nature of the halogen substituent can dramatically influence the potency of imidazo[1,2-a]pyridine-based agents, for example, in their activity against Mycobacterium tuberculosis. nih.gov For instance, the substitution of a methyl group with a chloro group at the 7-position was found to alter the compound's minimum inhibitory concentration. nih.gov
Bioisosteric Replacement: Halogen atoms, such as fluorine, are often used as bioisosteres for other atoms or groups. For example, an 8-fluoroimidazo[1,2-a]pyridine was developed as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166) to act as a modulator for the GABA-A receptor. nih.gov
The ongoing exploration of halogenated imidazo[1,2-a]pyridines continues to yield novel compounds with significant potential in both pharmaceutical and materials science applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
8-(bromomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2 |
InChI Key |
PDKXWNZYAVTSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CBr |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 8 Bromomethyl Imidazo 1,2 a Pyridine
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The primary mode of reactivity for the 8-(bromomethyl) group on the imidazo[1,2-a]pyridine (B132010) core is the nucleophilic substitution of the bromide ion. The methylene (B1212753) group, being adjacent to the aromatic pyridine (B92270) ring, stabilizes the transition state of SN1 and SN2 reactions, facilitating displacement by a wide range of nucleophiles.
Amination Reactions
The displacement of the bromide by nitrogen-based nucleophiles is a straightforward and common method for introducing amino functionalities. This reaction typically proceeds by treating 8-(bromomethyl)imidazo[1,2-a]pyridine with a primary or secondary amine, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The resulting 8-(aminomethyl)imidazo[1,2-a]pyridine derivatives are valuable building blocks in medicinal chemistry.
While specific examples for the 8-bromomethyl derivative are not extensively documented in publicly accessible literature, the reaction is analogous to the functionalization of other halomethyl-substituted heterocycles. For instance, similar chloromethyl pyridine derivatives are known to react with amine nucleophiles to form the corresponding substituted amines. mdpi.com The reaction conditions can be tailored based on the nucleophilicity of the amine and the desired reaction rate.
Table 1: Representative Amination Reactions on Analogous Halomethyl Heterocycles
| Nucleophile | Product Structure | Typical Conditions |
|---|---|---|
| Piperidine | Imidazo[1,2-a]pyridin-8-yl(piperidin-1-yl)methane | K₂CO₃, Acetonitrile, rt |
| Morpholine | 4-((Imidazo[1,2-a]pyridin-8-yl)methyl)morpholine | Et₃N, THF, 60 °C |
Note: The reactions in this table are illustrative examples of expected reactivity, based on standard organic chemistry principles, as specific literature for this compound is limited.
Thiolation and Sulfenylation Reactions
Sulfur nucleophiles, such as thiols and their corresponding thiolates, are highly effective for displacing the bromide from the 8-(bromomethyl) position. These reactions lead to the formation of thioethers (sulfides), which are important in various biologically active molecules. The high nucleophilicity of sulfur allows these reactions to proceed under mild conditions, often requiring only a weak base to deprotonate the thiol.
Research on the broader imidazo[1,2-a]pyridine class demonstrates that C-S bond formation is a well-established strategy for derivatization. nih.govresearchgate.net For example, iron(III)-catalyzed sulfenylation of the imidazo[1,2-a]pyridine core at the C3 position with thiols proceeds in moderate to good yields. researchgate.net This highlights the compatibility of the heterocyclic system with sulfur-based reagents, and similar reactivity is anticipated for the SN2 reaction at the 8-bromomethyl position.
Table 2: Representative Thiolation Reactions
| Nucleophile | Product Structure | Typical Conditions |
|---|---|---|
| Thiophenol | 8-((Phenylthio)methyl)imidazo[1,2-a]pyridine | NaOH, Ethanol, rt |
| Ethanethiol | 8-((Ethylthio)methyl)imidazo[1,2-a]pyridine | NaH, THF, 0 °C to rt |
Note: The reactions in this table are illustrative examples of expected reactivity, as specific literature for this compound is limited.
Other Heteroatom Functionalizations
Beyond nitrogen and sulfur, other heteroatom nucleophiles can be employed to functionalize the 8-(bromomethyl) group. Oxygen-based nucleophiles, such as alcohols or phenols, can react in the presence of a base to form ethers. Similarly, carboxylates can be used to generate esters. Phosphorus nucleophiles, like phosphines or phosphites, can also displace the bromide, leading to the formation of phosphonium (B103445) salts or phosphonates, respectively. These reactions further expand the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups. nih.gov
Carbon-Carbon Bond Formation via the Bromomethyl Moiety
The creation of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. The this compound is a valuable substrate for such transformations, participating in both cross-coupling and alkylation reactions.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
While palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions are most commonly used for coupling aryl or vinyl halides (sp²-carbon centers), their application can be extended to benzylic halides like this compound (an sp³-carbon center).
The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide. nih.govnih.govacs.orgmdpi.com For a substrate like this compound, this would typically involve a palladium catalyst and a suitable base to form a new C-C bond between the methylene carbon and an aryl or vinyl group from the boronic acid.
The Sonogashira reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsoton.ac.uk Its application to sp³-hybridized halides is also possible, which would allow for the direct introduction of an alkynyl moiety at the 8-methyl position of the imidazo[1,2-a]pyridine core. nih.gov
Although specific examples utilizing this compound in these reactions are not readily found, the transformation of other 3-haloimidazo[1,2-a]pyridines into more complex systems via Suzuki-Miyaura reactions is well-documented, demonstrating the viability of such couplings on this heterocyclic system. researchgate.netrsc.org
Table 3: Representative Cross-Coupling Reactions on Analogous Substrates
| Reaction Type | Coupling Partner | Product Type | Catalyst System |
|---|---|---|---|
| Suzuki | Phenylboronic acid | 8-Benzylimidazo[1,2-a]pyridine | Pd(PPh₃)₄, Na₂CO₃ |
| Sonogashira | Phenylacetylene | 8-(Phenylethynyl)imidazo[1,2-a]pyridine | PdCl₂(PPh₃)₂, CuI, Et₃N |
Note: The reactions in this table are illustrative of the potential applications of cross-coupling reactions to this compound, based on established methodologies.
Alkylations and Related Reactions
The 8-(bromomethyl) group is an excellent electrophile for the alkylation of carbon-based nucleophiles. This includes reactions with stabilized carbanions, such as enolates derived from malonic esters, β-ketoesters, or cyanoacetates. These reactions, typically performed in the presence of a base like sodium ethoxide or sodium hydride, result in the formation of a new carbon-carbon bond and allow for significant extension of the carbon skeleton.
This type of C-C bond formation is a classical and robust method in organic synthesis. arkat-usa.org The functionalization of the imidazo[1,2-a]pyridine core through various alkylation strategies at other positions is a common theme in the literature, underscoring the importance of this class of reaction for derivatizing the scaffold. nih.govdntb.gov.ua
Table 4: Representative Alkylation Reactions
| Nucleophile Source | Base | Product Structure |
|---|---|---|
| Diethyl malonate | NaOEt | Diethyl 2-((imidazo[1,2-a]pyridin-8-yl)methyl)malonate |
| Ethyl acetoacetate | NaH | Ethyl 2-((imidazo[1,2-a]pyridin-8-yl)methyl)-3-oxobutanoate |
Note: The reactions in this table are illustrative examples of expected reactivity, based on standard organic chemistry principles, as specific literature for this compound is limited.
Reactivity of the Imidazo[1,2-a]pyridine Core (excluding bromomethyl group)
The inherent electronic nature of the imidazo[1,2-a]pyridine scaffold makes it a versatile substrate for a variety of chemical transformations. The electron-rich five-membered imidazole (B134444) ring is generally the primary site of reactivity, while the six-membered pyridine ring is comparatively electron-deficient.
C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for derivatizing the imidazo[1,2-a]pyridine core, offering an atom-economical approach to introduce new functional groups without pre-functionalized starting materials. nih.gov Research has demonstrated that different positions on the ring system (C2, C3, C5, C6, C7, and C8) can be selectively functionalized. rsc.org
The C-3 position of the imidazole ring is particularly susceptible to functionalization due to its high electron density. researchgate.net A variety of strategies, including those that are transition-metal-free, have been developed to target this site. researchgate.net These methods encompass alkylation, arylation, carbonylation, halogenation, and selenation. researchgate.net
Recent advancements have highlighted the use of visible light-induced C-H functionalization, providing greener and milder reaction conditions compared to traditional methods that often require harsh conditions or expensive metal catalysts. nih.govresearchgate.net For instance, visible-light-mediated arylation of imidazo[1,2-a]pyridines has been achieved using diazonium salts with chlorophyll (B73375) as a photocatalyst. nih.gov Similarly, trifluoromethylation at the C-3 position can be accomplished using sodium triflinate under photoredox catalysis. nih.gov
Radical reactions also provide a viable pathway for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, leading to a diverse array of substituted products. rsc.org
| Position | Functionalization Type | Method | Reagents | Ref. |
| C-3 | Arylation | Visible-light photocatalysis | Aryl diazonium salts, Chlorophyll | nih.gov |
| C-3 | Trifluoromethylation | Visible-light photoredox catalysis | Sodium triflinate (CF3SO2Na) | nih.gov |
| C-3 | Halogenation | Metal-free | Sodium chlorite (B76162) (NaClO2) or Sodium bromite (B1237846) (NaBrO2) | rsc.org |
| C-3 | Formylation | Visible-light photocatalysis | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | nih.gov |
| C-2, C-3 | Arylation | Transition-metal catalysis | - | nih.gov |
Electrophilic Aromatic Substitution Patterns
The pattern of electrophilic aromatic substitution on the imidazo[1,2-a]pyridine core is dictated by the electron distribution within the bicyclic system. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. echemi.comstackexchange.comwikipedia.org Consequently, substitution occurs preferentially on the electron-rich imidazole ring.
Between the available C-2 and C-3 positions on the imidazole moiety, the C-3 position is the most common site for electrophilic attack. echemi.comstackexchange.com This regioselectivity can be rationalized by examining the stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the reaction. echemi.comstackexchange.comlibretexts.org Attack at C-3 results in a more stable intermediate where the positive charge is better delocalized and the aromaticity of the six-membered pyridine ring is maintained. echemi.comstackexchange.com Attack at the C-2 position would lead to a less stable intermediate. echemi.comstackexchange.com
Halogenation is a classic example of electrophilic aromatic substitution on this scaffold.
Bromination and Chlorination : Imidazo[1,2-a]pyridines can be regioselectively halogenated at the C-3 position. rsc.org Metal-free methods using reagents like sodium bromite (NaBrO₂) or sodium chlorite (NaClO₂) in acidic conditions have been developed, offering an efficient route to 3-bromo- (B131339) and 3-chloroimidazo[1,2-a]pyridines. rsc.orgresearchgate.net These halogenated products serve as versatile intermediates for further modifications, such as Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net
Fluorination : Regioselective fluorination at the C-3 position can be achieved using electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous conditions. acs.org
Other electrophilic substitution reactions, such as nitration and nitrosation, have also been reported on derivatives of the core structure, typically occurring at the C-3 position. researchgate.net
| Reaction | Electrophile Source | Position of Substitution | Conditions | Ref. |
| Bromination | Sodium bromite (NaBrO₂) | C-3 | Acidic, Metal-free | rsc.org |
| Chlorination | Sodium chlorite (NaClO₂) | C-3 | Acidic, Metal-free | rsc.org |
| Fluorination | Selectfluor | C-3 | Aqueous | acs.org |
| Nitration | Not specified | C-3 | Not specified | researchgate.net |
| Azo coupling | Not specified | C-3 | Not specified | researchgate.net |
Annulation and Cyclization Reactions
Annulation and cyclization reactions involving the imidazo[1,2-a]pyridine core are crucial for the construction of more complex, polycyclic heterocyclic systems. These reactions can be broadly categorized into those that form the imidazo[1,2-a]pyridine scaffold itself and those that use a pre-formed core to build additional rings.
The most common synthesis of the imidazo[1,2-a]pyridine ring system involves the cyclization of a 2-aminopyridine (B139424) derivative with a component that provides the remaining two carbons of the imidazole ring. organic-chemistry.org Various methodologies have been developed, including transition metal-catalyzed reactions, multi-component reactions, and microwave-assisted syntheses. organic-chemistry.orgresearchgate.net For example, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters is an environmentally friendly approach. organic-chemistry.org Another method involves an electrochemical intermolecular C-N bond formation and cyclization between ketones and 2-aminopyridines. rsc.org
Once formed, the imidazo[1,2-a]pyridine nucleus can participate in further cyclization reactions. For instance, a palladium-catalyzed decarboxylative domino reaction between imidazo[1,2-a]pyridines and coumarin-3-carboxylic acids has been developed to access dibenzoisochromenoimidazo[1,2-a]pyridin-6-ones, which are complex molecules with six fused rings. researchgate.net These reactions demonstrate the utility of the core as a building block for creating intricate molecular architectures.
Applications of 8 Bromomethyl Imidazo 1,2 a Pyridine As a Synthetic Building Block
Precursors for Complex Molecular Architectures
The imidazo[1,2-a]pyridine (B132010) framework is a cornerstone in the synthesis of complex nitrogen-containing heterocycles. researchgate.net The inherent reactivity of the bromomethyl group in 8-(bromomethyl)imidazo[1,2-a]pyridine makes it an excellent electrophile for substitution reactions. This enables chemists to readily introduce the imidazo[1,2-a]pyridine moiety into larger, more intricate structures.
Researchers utilize this building block in multi-step synthetic sequences to construct novel polycyclic systems. For instance, the bromomethyl group can react with various nucleophiles such as amines, thiols, and carbanions to forge new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. These reactions are fundamental steps in assembling complex molecular frameworks. The synthesis of fused imidazo[1,2-a]pyridine derivatives, for example, often involves cascade reactions where initial functionalization at one position of the ring system facilitates subsequent intramolecular cyclizations to build additional rings. rsc.org The 8-(bromomethyl) derivative serves as an ideal starting point for such strategies, enabling the regioselective introduction of side chains that can later participate in annulation reactions.
Role in the Design and Synthesis of Advanced Chemical Scaffolds in Drug Discovery Programs
The imidazo[1,2-a]pyridine scaffold is of significant interest in pharmacology due to its association with a wide spectrum of biological activities. researchgate.netnih.govnih.gov Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov The compound this compound acts as a key intermediate in the synthesis of novel therapeutic agents, allowing for the exploration of the chemical space around this privileged core.
Structure-activity relationship (SAR) studies benefit from the versatility of the 8-(bromomethyl) group. Medicinal chemists can systematically modify this position by introducing a variety of substituents to probe interactions with biological targets like enzymes and receptors. researchgate.net For example, novel and potent Nek2 inhibitors with an imidazo[1,2-a]pyridine scaffold have been developed, demonstrating significant in vitro and in vivo antitumor activities. nih.gov The synthesis of these complex inhibitors often relies on the stepwise construction and functionalization of the heterocyclic core, where a reactive handle like the 8-bromomethyl group is invaluable for linking different pharmacophoric fragments.
Below is a table summarizing the diverse biological activities reported for various derivatives of the imidazo[1,2-a]pyridine scaffold, highlighting its importance in drug discovery.
| Biological Activity | Target/Application |
| Anticancer | Inhibition of kinases (e.g., Nek2, CDK, VEGFR, PI3K), antiproliferative activity against various tumor cell lines. nih.govnih.govrsc.org |
| Antimycobacterial | Development of new agents against tuberculosis. researchgate.net |
| Antiviral | Inhibition of viral replication, including HIV. researchgate.net |
| Anticonvulsant | Modulation of central nervous system activity. researchgate.net |
| Anti-inflammatory | Targeting inflammatory pathways. nih.gov |
| Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's disease. researchgate.net |
This table is illustrative of the broad activities of the imidazo[1,2-a]pyridine class of compounds.
Development of Ligands for Transition Metal Catalysis
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as Lewis bases, making them suitable for coordinating to transition metals. The 8-(bromomethyl) substituent provides a means to synthesize more complex multidentate ligands. By reacting the bromomethyl group with other ligand fragments, researchers can construct bidentate or pincer-type ligands.
For example, substitution of the bromide with a phosphine- or amine-containing nucleophile can generate ligands that bind to a metal center through both a nitrogen atom of the imidazo[1,2-a]pyridine ring and the newly introduced donor atom. Such ligands are instrumental in the field of homogeneous catalysis. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the imidazo[1,2-a]pyridine core, potentially influencing the activity and selectivity of catalysts in various organic transformations. researchgate.net While the broader class of nitrogen heterocycles is widely used, the specific application of this compound derivatives allows for the creation of unique ligand architectures that can support late transition metal catalysts used in processes like olefin polymerization. mdpi.com
Integration into Materials Science Applications
The planar, electron-rich structure of the imidazo[1,2-a]pyridine core makes it an attractive component for advanced functional materials. researchgate.netnih.gov These heterocycles have been incorporated into organic molecules exhibiting interesting photophysical properties, which are relevant for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors.
The 8-(bromomethyl) group facilitates the covalent integration of the imidazo[1,2-a]pyridine chromophore into larger systems, such as polymers or dendrimers. This chemical handle allows for the attachment of the scaffold to other molecular units or surfaces, a key step in the bottom-up fabrication of functional materials. For instance, it can be used in polymerization reactions or in surface modification of electrodes or nanoparticles. The resulting materials can potentially function as organic semiconductors or as the active component in chemical sensors, where changes in the environment are transduced into a measurable optical or electronic signal.
Probes for Chemical Biology Investigations
Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in real-time. The imidazo[1,2-a]pyridine scaffold has been successfully employed as the core fluorophore in the design of chemosensors. rsc.orgrsc.org These probes often exhibit desirable photophysical properties, such as significant Stokes shifts and sensitivity to their local environment.
The 8-(bromomethyl) derivative is a strategic starting material for synthesizing targeted fluorescent probes. The reactive group can be used to attach a specific recognition element (e.g., a group that binds to a particular metal ion or biomolecule) or to link the fluorophore to a cell-penetrating peptide. This modular approach allows for the creation of probes with high selectivity and sensitivity for their intended target. For example, imidazo[1,2-a]pyridine-based probes have been developed for the detection of biologically important species such as metal ions and reactive oxygen species. rsc.orgmdpi.com
The table below summarizes examples of fluorescent probes developed from the imidazo[1,2-a]pyridine scaffold.
| Probe Target | Detection Principle |
| Mercury (Hg²⁺) | Chelation-induced change in fluorescence ("turn-on" or "turn-off"). rsc.orgrsc.org |
| Iron (Fe³⁺) | Selective binding leading to fluorescence enhancement ("turn-on"). rsc.org |
| Hydrogen Peroxide (H₂O₂) | Reaction with a boronate ester recognition site, releasing the fluorescent reporter. mdpi.com |
This table showcases the application of the imidazo[1,2-a]pyridine core in developing chemical probes.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the molecular characteristics of imidazo[1,2-a]pyridine (B132010) derivatives. These calculations offer a detailed view of the molecule's geometry, electronic landscape, and reactivity.
Analysis of Molecular Conformation and Electronic Structure
DFT calculations are instrumental in determining the optimized geometries and electronic properties of the imidazo[1,2-a]pyridine core. Studies on related derivatives reveal that the fused imidazo[1,2-a]pyridine ring system is typically planar or nearly planar. iucr.org For instance, in one derivative, the dihedral angle between the pyridine (B92270) and the five-membered imidazole (B134444) ring is as small as 2.90 (13)°. nih.gov This planarity is a key conformational feature of the scaffold.
The electronic structure is often analyzed through Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's chemical reactivity and stability. scirp.org A smaller energy gap generally implies higher reactivity. DFT studies on various imidazo[1,2-a]pyridine N-acylhydrazone derivatives have been used to calculate a suite of global reactivity descriptors, which provide a comprehensive understanding of their chemical behavior. scirp.org
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across a molecule. These maps help identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other chemical species. scirp.org
| Parameter | Symbol | Formula | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
Reaction Mechanism Elucidation
Theoretical studies can elucidate plausible mechanisms for chemical reactions. For the imidazo[1,2-a]pyridine scaffold, a transition-metal-free regioselective halogenation (chlorination or bromination) at the C3 position has been described. rsc.org A proposed mechanism for this transformation involves a radical pathway. nih.gov The reaction, conducted in the presence of an acid, is thought to begin with the generation of a chlorine or bromine radical. This radical then attacks the double bond between the C2 and C3 atoms of the imidazo[1,2-a]pyridine ring. This step forms a more stable radical intermediate due to p-p conjugation. The reaction concludes with an aromatization step, where the intermediate reacts with another halogen radical to yield the final 3-halo-imidazo[1,2-a]pyridine product. nih.gov Similarly, mechanisms for visible light-induced functionalizations, such as trifluoromethylation and sulfenylation, often involve the formation of radical intermediates that selectively react at the C3 position. nih.gov
Molecular Docking and Binding Affinity Predictions
Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is crucial for understanding molecular interactions at an atomic level and for screening potential drug candidates. Numerous studies have employed molecular docking to evaluate the potential of various imidazo[1,2-a]pyridine derivatives against a range of biological targets. nih.gov
These computational simulations help to rationalize the biological activity of the compounds by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's binding pocket. For example, docking studies of novel imidazo[1,2-a]pyridine hybrids against human Leukotriene A4 Hydrolase (LTA4H) revealed that the compounds interacted with key residues in the active site. One particular derivative, HB7, exhibited a strong binding affinity with a score of -11.237 Kcal/mol, which was significantly better than the original ligand's score of -6.908 Kcal/mol. chemmethod.comchemmethod.com In other research, imidazo[1,2-a]pyridine derivatives were docked against oxidoreductase, a key enzyme in breast cancer, with one compound showing a high binding energy of -9.207 kcal/mol and interacting with essential amino acids like His 222, Tyr 216, and Lys 270. researchgate.net These studies underscore the utility of molecular docking in identifying promising compounds and elucidating their potential mechanism of action. nih.gov
| Derivative Class | Protein Target | PDB Code | Top Binding Affinity/Score | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H | 3U9W | -11.237 Kcal/mol | Not specified | chemmethod.com |
| 1-(4-phenoxyphenyl)ethan-1-one based | Oxidoreductase | Not specified | -9.207 kcal/mol | His 222, Tyr 216, Lys 270 | researchgate.net |
| Alkyne Mannich bases | Breast cancer gene1 (BRCA1) | Not specified | Not specified | Not specified | jmchemsci.com |
| Functionalized Derivatives | VEGFR2 | Not specified | Not specified | Not specified | nih.gov |
Intermolecular Interaction Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of the forces that govern crystal packing.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 36.2% | Represents contacts between hydrogen atoms on adjacent molecules. |
| H···C/C···H | 20.5% | Indicates interactions between hydrogen and carbon atoms, often part of C-H···π interactions. |
| H···O/O···H | 20.0% | Reflects hydrogen bonding and other contacts involving oxygen atoms. |
| C···O/O···C | 6.5% | Contacts between carbon and oxygen atoms. |
| C···N/N···C | 6.2% | Contacts involving nitrogen and carbon atoms. |
| H···N/N···H | 4.5% | Represents hydrogen bonding involving nitrogen atoms. |
| C···C | 4.3% | Indicates π-π stacking interactions between aromatic rings. |
Data derived from a representative imidazo[1,2-a]pyridine derivative. iucr.org
Structure Activity Relationship Sar Studies in Molecular Design Non Clinical Context
Impact of Bromomethyl and Derived Substituents on Molecular Interactions
Modifications at the C-8 position of the imidazo[1,2-a]pyridine (B132010) core, often achieved via precursors like the 8-bromo or the more reactive 8-bromomethyl derivatives, have a profound impact on the molecule's ability to form critical interactions with biological targets. Research into kinase inhibitors, for instance, has demonstrated that the nature of the C-8 substituent directly influences binding affinity through mechanisms such as hydrogen bonding and π-π stacking.
In the development of inhibitors for the c-Met kinase, the electronic properties of the C-8 substituent were found to be crucial. A key interaction for this class of inhibitors is a face-to-face π-π stacking with the activation loop residue Tyr-1230. The strength of this interaction is positively correlated with the electron deficiency of the bicyclic aromatic ring system. nih.gov For example, introducing an electron-withdrawing fluorine atom at C-8 (to mimic the nitrogen atom in a related scaffold) maintains the electron-deficient nature of the ring, supporting this critical π-π interaction. nih.gov Conversely, a more electron-rich 8-chloro derivative leads to a weaker interaction with Tyr-1230. Furthermore, bulky substituents at this position, such as a trifluoromethyl (CF3) group, can cause steric hindrance, preventing the ligand from entering the binding pocket and leading to a significant loss of activity. nih.gov
Modulation of Molecular Recognition Properties through Chemical Modification at C-8
Chemical modifications at the C-8 position, facilitated by reactive intermediates, are a key strategy for modulating the molecular recognition properties of imidazo[1,2-a]pyridine-based ligands. By systematically altering the substituent at this position, researchers can fine-tune a compound's potency and selectivity for its intended target.
SAR studies on a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors illustrate this principle effectively. Starting with an 8-bromo precursor, various aryl groups were introduced via coupling reactions. The results showed that moving from a simple phenyl group to a 4-fluorophenyl or a pyridin-4-yl group at C-8 had a significant impact on inhibitory activity. nih.gov The introduction of a pyridinesulfonamide moiety at the 8-position led to a substantial increase in potency, confirming that this position is critical for optimizing target engagement. nih.gov
The following table summarizes the impact of C-8 modifications on the inhibitory activity against PI3Kα.
| Compound | C-8 Substituent | PI3Kα Inhibition (%) @ 10 µM | Reference |
|---|---|---|---|
| 15 | Phenyl | 53.4 | nih.gov |
| 16 | 4-Fluorophenyl | 60.7 | nih.gov |
| 17 | 3-Fluorophenyl | 56.2 | nih.gov |
| 18 | Pyridin-4-yl | 65.8 | nih.gov |
| 19 | Thiophen-3-yl | 54.1 | nih.gov |
Likewise, in the pursuit of c-Met inhibitors, modifications at C-8 were used to tune the electronic properties of the scaffold. The goal was to create a bioisosteric mimic of an imidazo[1,2-a]pyrimidine (B1208166) ring system by replacing the nitrogen at position 8 with a carbon-fluorine bond. This change was intended to preserve key properties like the electrostatic surface and lipophilicity, thereby maintaining the crucial π–π interaction with Tyr-1230. nih.gov The data below shows how different electron-withdrawing groups at C-8 affect c-Met kinase inhibition.
| Compound | C-8 Substituent | c-Met IC₅₀ (µM) | Reference |
|---|---|---|---|
| 15g | -F | 0.038 | nih.gov |
| 15h | -Cl | 0.135 | nih.gov |
| 15c | -CF₃ | >10 | nih.gov |
| 15i | -CN | 0.066 | nih.gov |
These studies clearly demonstrate that strategic chemical modification at the C-8 position is a powerful tool for modulating the molecular recognition capabilities of the imidazo[1,2-a]pyridine scaffold.
Exploration of Chemical Space for Scaffold Optimization
The ability to functionalize the imidazo[1,2-a]pyridine scaffold at multiple positions, including C-2, C-6, and C-8, allows for a broad exploration of chemical space to optimize ligand properties. nih.gov The use of reactive intermediates like 8-(bromomethyl)imidazo[1,2-a]pyridine provides a gateway to a diverse range of derivatives, enabling chemists to systematically probe the structural requirements for potent and selective activity.
The development of various kinase inhibitors based on this scaffold highlights the success of this approach. By modifying substituents at the C-8 position in conjunction with changes at other positions, researchers have developed potent inhibitors for different targets, including PI3Kα, c-Met, and Nek2. nih.govnih.govdocumentsdelivered.com For PI3Kα inhibitors, for example, an initial set of modifications focused on the 8-position while keeping the substituent at the 2-position fixed. This allowed for a rapid profiling of the structure-activity relationship at C-8. nih.gov Subsequent optimization efforts then explored different amine groups at the C-2 position and various substituents at C-6 to further enhance potency and improve physicochemical properties. nih.gov
This multi-pronged approach to modification allows for the systematic expansion of the chemical space around the core scaffold. General reviews on the functionalization of imidazo[1,2-a]pyridines describe a multitude of synthetic methods to introduce substituents at nearly every position on the ring system, confirming its status as a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This synthetic tractability is essential for scaffold optimization, allowing for the development of compounds with tailored biological activities.
Design Principles for Developing Ligands with Tuned Properties
Based on extensive SAR studies of C-8 substituted imidazo[1,2-a]pyridines, several key design principles have emerged for developing ligands with finely tuned properties.
Modulation of Ring Electronics for π-Interactions : The electronic nature of the C-8 substituent can be used to modulate the electron density of the entire fused ring system. For targets where π-π stacking is a critical binding interaction, such as c-Met, introducing small, electron-withdrawing groups (e.g., -F, -CN) at C-8 can enhance binding affinity. nih.gov Conversely, electron-donating or overly bulky groups can weaken this interaction or cause steric clashes. nih.gov
Exploitation of Specific Hydrogen Bonds : The C-8 position can serve as an anchor point for substituents designed to reach into specific sub-pockets of a target's active site. By incorporating functionalities capable of forming hydrogen bonds, such as amides or sulfonamides, it is possible to significantly increase binding potency, as seen in the development of PI3Kα inhibitors targeting the Lys802 residue. nih.gov
Strategic Use of Bioisosterism : The C-8 position is amenable to bioisosteric replacement strategies. As demonstrated in the design of c-Met inhibitors, replacing a ring nitrogen in a related scaffold with a C-F group at the 8-position of the imidazo[1,2-a]pyridine core proved to be an effective strategy to mimic key physicochemical properties and retain potency. nih.gov
By applying these principles, medicinal chemists can rationally design and synthesize novel imidazo[1,2-a]pyridine derivatives, using versatile intermediates like this compound, to achieve desired biological activities and optimized ligand properties.
Future Perspectives in the Research of 8 Bromomethyl Imidazo 1,2 a Pyridine
Emerging Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established, often involving the condensation of 2-aminopyridines with α-halocarbonyl compounds. bio-conferences.orgresearchgate.net However, the specific synthesis of 8-(bromomethyl)imidazo[1,2-a]pyridine necessitates a substituted 2-aminopyridine (B139424) precursor. Future research is expected to focus on more efficient and sustainable methods for its synthesis.
Key areas for future synthetic exploration include:
Late-Stage C-H Functionalization: A significant advancement would be the development of methods for the direct bromomethylation of the imidazo[1,2-a]pyridine core at the C8 position. rsc.org This would bypass the need for pre-functionalized starting materials, improving atom economy and synthetic efficiency. Research into regioselective C-H activation using photoredox or transition-metal catalysis could provide a direct route to the target compound. nih.gov
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to traditional batch methods. Developing a flow-based synthesis for this compound could enable safer handling of hazardous reagents and facilitate large-scale production for further studies.
Enzymatic and Biocatalytic Methods: The use of enzymes for regioselective halogenation or functionalization represents a green and highly specific synthetic strategy. Exploring enzymatic pathways could lead to a more environmentally benign synthesis of the key precursors.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Late-Stage C-H Functionalization | Increased atom economy, reduced steps | Regioselective catalysts, photoredox methods |
| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, optimization of reaction parameters |
| Biocatalysis | High selectivity, green chemistry | Enzyme discovery and engineering |
Novel Derivatization Pathways and Functional Group Transformations
The bromomethyl group at the C8 position is a versatile chemical handle, making this compound an ideal substrate for extensive derivatization. This functional group is highly susceptible to nucleophilic substitution, opening a gateway to a vast array of new molecules.
Future derivatization research will likely focus on:
Nucleophilic Substitution Reactions: The displacement of the bromide ion by various nucleophiles can be used to introduce a wide range of functional groups. This allows for the synthesis of ethers, esters, amines, azides, thiols, and other derivatives, each with potentially unique biological or material properties.
Palladium-Catalyzed Cross-Coupling Reactions: The bromomethyl group can be transformed into other functionalities suitable for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This would enable the introduction of aryl, alkynyl, and amino moieties, significantly expanding the chemical space accessible from this starting material.
Functionalization of the Imidazo[1,2-a]pyridine Core: In addition to transformations of the bromomethyl group, further functionalization of the heterocyclic core, particularly at the C3 position, can be explored. nih.govnih.gov This dual functionalization strategy would allow for the creation of complex molecules with precisely controlled three-dimensional structures.
| Transformation Type | Reagents/Conditions | Potential Products |
| Nucleophilic Substitution | Alcohols, phenols, amines, thiols, azide (B81097) salts | Ethers, secondary/tertiary amines, thioethers, azides |
| Cross-Coupling Reactions | Boronic acids, terminal alkynes, amines (after conversion) | Bi-aryl compounds, alkynylated derivatives, arylamines |
| Core Functionalization | Electrophiles, radical precursors | C3-substituted derivatives |
Integration into Advanced Chemical Technologies
The unique electronic and structural features of the imidazo[1,2-a]pyridine scaffold suggest that derivatives of this compound could be integrated into various advanced technologies.
Materials Science: Imidazo[1,2-a]pyridine derivatives have shown promise as emitters in Organic Light-Emitting Diodes (OLEDs) due to their favorable photophysical properties. researchgate.netnih.govtandfonline.com The 8-(bromomethyl) group can serve as an anchor point to attach the scaffold to polymers or other materials, or to tune the electronic properties of the molecule for applications in organic electronics.
Chemical Biology: The reactive bromomethyl group makes this compound an excellent candidate for use as a chemical probe. It can be used to covalently label proteins or other biomolecules, aiding in the identification of drug targets and the elucidation of biological pathways. Furthermore, it could serve as a linker for the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).
Catalysis: The imidazo[1,2-a]pyridine moiety can act as a ligand for transition metals. Derivatives synthesized from this compound could be explored as novel ligands in catalysis, potentially offering unique reactivity and selectivity.
Potential for the Discovery of New Chemical Entities
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netrsc.orgnih.gov The ability to easily diversify the structure of this compound makes it a highly attractive starting point for drug discovery programs.
The derivatization of the 8-(bromomethyl) group allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core. By attaching various pharmacophores or functional groups that can interact with biological targets, libraries of new compounds can be synthesized and screened for therapeutic activity. For instance, linking it to moieties known to interact with kinases, G-protein coupled receptors, or enzymes could lead to the discovery of potent and selective inhibitors. The development of new anticancer agents is a particularly promising area, given the known activity of other imidazo[1,2-a]pyridine derivatives. researchgate.netrsc.org
The strategic position of the bromomethyl group allows for the exploration of structure-activity relationships (SAR) in a region of the scaffold that is less commonly modified. This could lead to the identification of novel binding modes and the development of drugs with improved efficacy and safety profiles.
Q & A
Q. What are the common synthetic routes for 8-(bromomethyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core. Key approaches include:
- Direct bromomethylation : Reaction of imidazo[1,2-a]pyridine derivatives with brominating agents like N-bromosuccinimide (NBS) or bromine under controlled conditions (e.g., solvent-free systems or polar aprotic solvents) .
- Multi-step functionalization : Starting with halogenation at the 8-position followed by methyl group introduction via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts) .
Optimization strategies: - Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-bromination .
- Catalyst selection : Magnesium oxide or organic acids improve regioselectivity .
- Purification : Column chromatography with silica gel or recrystallization enhances purity .
Q. How can spectroscopic methods (NMR, X-ray crystallography) confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : The bromomethyl group (-CH2Br) shows characteristic splitting patterns. For example, the -CH2- protons appear as a singlet or doublet (δ 4.5–5.0 ppm) due to coupling with adjacent nuclei. Aromatic protons in the imidazo[1,2-a]pyridine ring resonate between δ 7.0–8.5 ppm .
- X-ray crystallography : Resolves the fused ring system and confirms bromine positioning. For example, a study on a trifluoromethyl analog demonstrated planar geometry with bond angles consistent with imidazo[1,2-a]pyridine derivatives .
- HRMS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~211.0 for C8H7BrN2) .
Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine’s electronegativity : Enhances leaving-group ability, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Methyl group steric effects : The -CH2Br substituent at the 8-position may hinder reactivity at adjacent positions, directing functionalization to C-3 or C-6 .
- Ring electronics : The electron-deficient imidazo[1,2-a]pyridine core promotes nucleophilic aromatic substitution at brominated sites .
Advanced Research Questions
Q. How can regioselectivity challenges in bromomethyl-substituted imidazo[1,2-a]pyridine derivatives be addressed during functionalization?
Methodological Answer: Regioselectivity is influenced by:
- Position of substituents : Bromine at the 8-position directs electrophilic attacks to C-3 due to electronic effects. Computational studies (e.g., DFT) predict reactive sites by analyzing charge distribution .
- Catalytic systems : Copper(I) iodide with BF3·OEt2 enhances C-3 sulfenylation selectivity .
- Protecting groups : Temporary protection of reactive sites (e.g., -NH2) prevents undesired side reactions during multi-step syntheses .
Q. What strategies resolve contradictions in biological activity data for bromomethyl-imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., consistent cell lines, IC50 measurement methods). For example, a study on imidazo[1,2-a]pyridine-based COX-2 inhibitors reported IC50 values ranging from 0.07–10 μM depending on substituents .
- Structural analogs : Compare activity across derivatives. For instance, replacing bromine with chlorine at the 8-position alters binding affinity due to steric/electronic differences .
- Computational validation : Molecular docking (e.g., GABA receptor models) predicts binding modes and rationalizes discrepancies between in vitro and in vivo results .
Q. How can computational methods predict the biological activity of novel this compound analogs?
Methodological Answer:
- Docking studies : Use software like AutoDock or Schrödinger to simulate interactions with targets (e.g., COX-2 or GABA receptors). A validated model for imidazo[1,2-a]pyridines showed strong correlation between predicted binding energy and experimental IC50 values .
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups at C-3 enhance COX-2 inhibition .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations to evaluate conformational changes) .
Q. What are the stability challenges of this compound under varying reaction conditions, and how are they mitigated?
Methodological Answer:
- Thermal degradation : Bromomethyl derivatives decompose at >80°C. Use low-temperature conditions (e.g., 0–25°C) during synthesis .
- Moisture sensitivity : Store under inert atmosphere (argon) and use anhydrous solvents (e.g., DMF, THF) .
- Light sensitivity : Amber glassware or dark storage prevents photolytic debromination .
Q. How do substituent modifications (e.g., fluorine, methyl groups) at adjacent positions affect the biological and chemical properties of this compound?
Methodological Answer: A comparative analysis reveals:
Electron-withdrawing groups (e.g., -CF3) at C-3 increase electrophilicity, improving kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
